Picamilon

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le pikamilone est synthétisé par réaction de la niacine avec l’acide γ-aminobutyrique. Le processus implique la formation d’une liaison amide entre le groupe carboxyle de la niacine et le groupe amino de l’acide γ-aminobutyrique. La réaction nécessite généralement un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide .

Méthodes de production industrielle : La production industrielle du pikamilone suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Le processus implique l’utilisation de réacteurs à grande échelle et un contrôle précis des paramètres réactionnels tels que la température, le pH et la durée de la réaction .

Analyse Des Réactions Chimiques

Types de réactions : Le pikamilone subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la réduction.

Réactifs et conditions courants :

Hydrolyse : Le pikamilone peut être hydrolysé pour libérer de la niacine et de l’acide γ-aminobutyrique. Cette réaction se produit généralement en milieu acide ou basique.

Oxydation : Le pikamilone peut subir des réactions d’oxydation, en particulier au niveau du cycle pyridine de la niacine. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les réactions de réduction peuvent se produire au niveau du groupe carbonyle de la liaison amide. Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Principaux produits formés :

Hydrolyse : Niacine et acide γ-aminobutyrique.

Oxydation : Dérivés oxydés de la niacine.

Réduction : Dérivés réduits de pikamilone avec des groupes fonctionnels modifiés.

4. Applications de la recherche scientifique

Le pikamilone a une large gamme d’applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l’industrie.

Chimie :

- Le pikamilone est utilisé comme composé modèle pour étudier les réactions de formation et d’hydrolyse de liaison amide.

- Il sert de composé de référence en chimie analytique pour le développement de nouvelles techniques analytiques.

Biologie :

- Le pikamilone est utilisé dans les études neurobiologiques pour étudier les effets du GABA et de la niacine sur le système nerveux central.

- Il est utilisé dans des études sur la perméabilité de la barrière hémato-encéphalique et les systèmes d’administration de médicaments.

Médecine :

- Le pikamilone est utilisé comme agent nootropique pour améliorer les fonctions cognitives et réduire l’anxiété.

- Il est étudié pour ses effets thérapeutiques potentiels dans des affections telles que la dépression, la migraine et les infections neurologiques .

Industrie :

- Le pikamilone est utilisé dans la formulation de compléments alimentaires et de produits pharmaceutiques.

- Il est utilisé dans le développement de nouveaux systèmes et formulations d’administration de médicaments .

Applications De Recherche Scientifique

Cognitive Enhancement

Mechanism of Action

Picamilon is marketed as a nootropic, primarily due to its ability to cross the blood-brain barrier more effectively than GABA alone. Upon entering the brain, it hydrolyzes into GABA and niacin, which collectively enhance cognitive functions such as memory, focus, and learning abilities .

Research Findings

A review of literature indicates that this compound may improve cognitive performance in various populations, including students and professionals seeking mental clarity. In a study involving 50 patients with chronic cerebral ischemia, this compound therapy resulted in significant improvements in cognitive status as measured by the Montreal Cognitive Assessment Scale .

Anxiety Reduction

Therapeutic Use

this compound exhibits anxiolytic properties through its GABA component, which activates GABA receptors in the brain, leading to a calming effect. This makes it a popular choice for individuals looking to manage anxiety without resorting to pharmaceutical interventions .

Clinical Evidence

In clinical settings, this compound has been shown to reduce symptoms of anxiety in patients with chronic conditions. The previously mentioned study on chronic cerebral ischemia patients noted improvements in vegetative disorders and sleep quality post-treatment .

Neuroprotection

Potential Benefits

Research suggests that this compound may protect brain cells from damage associated with neurodegenerative diseases. Its ability to enhance cerebral blood flow may contribute to neuroprotection by improving oxygen and nutrient delivery to brain tissues .

Case Study Insights

In animal studies, this compound demonstrated significant effects on cerebral circulation and reduced vascular tone. This was particularly evident in experiments where intravenous administration led to marked increases in cerebral blood flow compared to control substances like GABA and niacin .

Physical Performance

Athletic Applications

Some athletes have turned to this compound for its purported benefits in enhancing physical performance and endurance. The compound's ability to improve blood flow may support better muscle oxygenation during physical activities .

Research Support

While empirical evidence specific to athletic performance remains limited, anecdotal reports suggest that individuals using this compound experience improved recovery times and reduced fatigue during strenuous exercise .

Blood Flow Improvement

Cardiovascular Health

this compound's vasodilatory effects are attributed to its niacin component, which helps relax blood vessels and improve circulation. This property is particularly beneficial for individuals with cardiovascular concerns or those seeking overall heart health support .

Summary of Research Findings

Mécanisme D'action

Le pikamilone exerce ses effets par l’action combinée de la niacine et de l’acide γ-aminobutyrique. Une fois qu’il a traversé la barrière hémato-encéphalique, le pikamilone est hydrolysé pour libérer de la niacine et de l’acide γ-aminobutyrique.

Cibles et voies moléculaires :

Niacine : Agit comme un vasodilatateur, augmentant le flux sanguin vers le cerveau et améliorant la circulation cérébrale.

Acide γ-aminobutyrique : Active les récepteurs GABA dans le cerveau, ce qui entraîne des effets anxiolytiques et neuroprotecteurs.

Comparaison Avec Des Composés Similaires

Le pikamilone est unique en raison de sa capacité à traverser la barrière hémato-encéphalique et à délivrer à la fois la niacine et l’acide γ-aminobutyrique directement au cerveau.

Composés similaires :

Phénibut : Un autre dérivé du GABA qui traverse la barrière hémato-encéphalique et a des effets anxiolytiques.

Baclofène : Un agoniste des récepteurs GABA utilisé pour traiter la spasticité musculaire.

Gabapentine : Un analogue du GABA utilisé pour traiter la douleur neuropathique et l’épilepsie.

Le pikamilone se distingue par son double action de fournir à la fois une vasodilatation et des effets GABAergiques, ce qui en fait un composé polyvalent en recherche et en applications thérapeutiques.

Activité Biologique

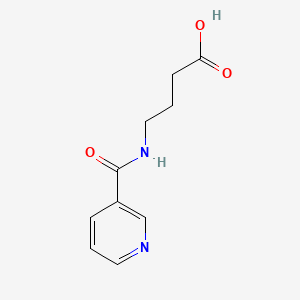

Picamilon, a compound synthesized from γ-aminobutyric acid (GABA) and niacin, has gained attention for its nootropic properties, purportedly enhancing cognitive functions and providing neuroprotective effects. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and potential therapeutic applications.

This compound is chemically known as N-nicotinoyl-γ-aminobutyric acid. Its structure allows it to cross the blood-brain barrier more effectively than GABA alone, potentially leading to enhanced central nervous system (CNS) effects. Upon entering the brain, this compound is believed to hydrolyze into GABA and nicotinic acid, which may contribute to its pharmacological effects .

- GABAergic Activity : As a GABA analogue, this compound may exert anxiolytic effects by enhancing GABA receptor activity.

- Niacin Effects : The niacin component may improve cerebral blood flow and provide neuroprotective benefits through its role in mitochondrial function and energy metabolism .

Clinical Studies

Recent studies have highlighted the clinical efficacy of this compound in various conditions:

- Cognitive Impairment : A cohort study involving 50 patients with chronic cerebral ischemia demonstrated significant improvements in cognitive function as measured by the Montreal Cognitive Assessment (MoCA) scale. Results showed an increase in MoCA scores from 20.9 to 25.9 over treatment periods (p<0.0001) and improvements in sleep quality in 81% of patients after treatment .

- Parkinson's Disease : Research indicates that this compound may normalize dopamine uptake in models of Parkinsonism, suggesting a potential role in managing symptoms associated with this condition .

Table: Summary of Clinical Findings

| Study Focus | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Chronic Cerebral Ischemia | 50 | 70 days | MoCA scores improved significantly (p<0.0001) |

| Parkinson's Disease | Not specified | Not specified | Normalized dopamine uptake |

Safety Profile

The safety of this compound has been evaluated through various studies:

- Tolerability : In clinical trials, 98% of patients reported good tolerability with minimal adverse effects noted .

- Binding Affinity : In silico and in vitro studies revealed that this compound exhibited weak or no binding to a range of biological targets, indicating a unique pharmacological profile compared to other GABA analogues .

Potential Risks

Despite its favorable safety profile, concerns remain regarding long-term use and potential effects on fetal development due to its ability to cross the placental barrier . Further research is needed to assess long-term safety comprehensively.

Propriétés

IUPAC Name |

4-(pyridine-3-carbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJVRARAUNYNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188098 | |

| Record name | Nicotinoyl-GABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34562-97-5 | |

| Record name | 4-[(3-Pyridinylcarbonyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34562-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinoyl-GABA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinoyl-GABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-[(3-pyridinylcarbonyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICAMILON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5N9SEK4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.